
5-Bromobenzofuran
Description
Historical Context and Significance of Benzofuran Derivatives in Medicinal Chemistry
Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, was first synthesized by Perkin in 1870. acs.org Since its discovery, the benzofuran scaffold has been identified as a core component in a vast number of naturally occurring and synthetic compounds with significant biological activities. acs.orgsciepub.com This has established benzofuran derivatives as a prominent class of compounds in medicinal chemistry. acs.orgsciepub.com
Natural products containing the benzofuran moiety have demonstrated a wide array of pharmacological properties, including antitumor, anti-inflammatory, antifungal, and antimicrobial activities. sciepub.comrsc.org This inherent bioactivity has spurred considerable research into the synthesis and therapeutic potential of novel benzofuran derivatives. acs.orgcuestionesdefisioterapia.com Synthetic benzofuran-containing compounds have also found applications as drugs. For instance, amiodarone is an antiarrhythmic drug, and other derivatives are used as catecholaminergic and serotonergic activity enhancers. rsc.org The broad spectrum of biological effects associated with the benzofuran scaffold underscores its importance in the development of new therapeutic agents. rsc.orgcuestionesdefisioterapia.com
Rationale for Focused Academic Inquiry into 5-Bromobenzofuran
The specific focus on this compound within the broader class of benzofuran derivatives stems from its utility as a versatile intermediate in organic synthesis. The presence of the bromine atom at the 5-position of the benzofuran ring system provides a reactive site for a variety of chemical transformations, most notably cross-coupling reactions. chemimpex.com This allows for the strategic introduction of diverse functional groups and the construction of more complex molecular architectures.
The bromine substituent influences the electronic properties of the benzofuran ring, which can in turn modulate the biological activity of its derivatives. vulcanchem.com This makes this compound a particularly attractive starting material for the synthesis of novel compounds with potential therapeutic applications. sciepub.comchemimpex.com Researchers are actively exploring its use in the development of kinase inhibitors and antimicrobial agents. smolecule.com Furthermore, the unique photophysical properties of the benzofuran ring have led to the investigation of this compound derivatives as components in fluorescent probes and novel materials. smolecule.com
The ability to readily modify the this compound scaffold through established synthetic methodologies allows for the systematic exploration of structure-activity relationships. By introducing different substituents at the bromine position, chemists can fine-tune the pharmacological and physicochemical properties of the resulting molecules. This focused inquiry is crucial for the rational design and discovery of new and effective therapeutic agents and functional materials.
Synthetic Approaches to this compound
The preparation of this compound can be achieved through various synthetic routes, often starting from commercially available precursors. One common method involves a two-step process starting from p-bromophenol. google.com
In the first step, p-bromophenol is reacted with a 2-haloacetaldehyde dimethyl acetal, such as 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal. This reaction is typically carried out in the presence of a base and a suitable solvent to yield 1-bromo-4-(2,2-dimethoxyethoxy)benzene. google.com
The subsequent step involves an acid-catalyzed cyclization of the intermediate. Heating 1-bromo-4-(2,2-dimethoxyethoxy)benzene in the presence of an acid, such as sulfuric acid, phosphoric acid, or polyphosphoric acid, induces an intramolecular reaction to form the furan ring, resulting in the desired this compound. google.com This method is advantageous as it avoids the use of heavy metal catalysts and is amenable to large-scale production. google.com
Alternative synthetic strategies for benzofuran derivatives, which could potentially be adapted for this compound, include transition-metal-catalyzed reactions, such as those employing palladium or copper catalysts. google.com These methods often involve the coupling of substituted phenols with alkynes.
Chemical Reactivity and Transformations
The chemical reactivity of this compound is largely dictated by the interplay between the electron-rich benzofuran ring system and the electron-withdrawing bromine substituent. This unique electronic profile allows for a range of chemical transformations, making it a versatile building block in organic synthesis.
Substitution Reactions at the Bromine Position
The bromine atom at the 5-position is a key functional handle for introducing molecular diversity. It readily participates in various transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
One of the most widely utilized transformations of this compound is the Suzuki-Miyaura coupling. This reaction involves the palladium-catalyzed cross-coupling of this compound with a boronic acid or boronic ester. This method is highly efficient for the formation of carbon-carbon bonds and allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position. smolecule.com For example, (this compound-2-yl)boronic acid can be used to synthesize more complex molecules. smolecule.com
Other Cross-Coupling Reactions
Beyond the Suzuki-Miyaura coupling, this compound can also participate in other cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of this compound.
Reactions at the Furan Ring
The furan ring of this compound is also susceptible to chemical modification.
Electrophilic Aromatic Substitution
The benzofuran ring system can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. For instance, the electron-deficient nature of the benzofuran ring in a related 5-bromo-7-boronic acid pinacol ester derivative directs nitration and sulfonation to the 4-position. vulcanchem.com
Lithiation and Subsequent Reactions
Directed ortho-metalation is another powerful tool for functionalizing the benzofuran core. Treatment of this compound with a strong base, such as an organolithium reagent, can lead to deprotonation at a specific position, creating a nucleophilic center that can react with various electrophiles.
Spectroscopic and Physicochemical Properties
The structural and electronic characteristics of this compound give rise to distinct spectroscopic and physicochemical properties that are instrumental in its identification and characterization.
Spectroscopic Data
A combination of spectroscopic techniques is typically employed to confirm the structure and purity of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic and furan protons, with their chemical shifts and coupling patterns providing information about their relative positions. Similarly, the carbon NMR spectrum would reveal the number and electronic environment of the carbon atoms in the molecule. For related derivatives, such as 1-(this compound-2-yl)-2,2,2-trifluoroethanol, ¹⁹F NMR is also utilized. vulcanchem.com
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by two mass units. nih.gov
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule. For a related compound, this compound-7-boronic acid pinacol ester, characteristic C-Br stretching vibrations are observed in the range of 560–600 cm⁻¹. vulcanchem.com For derivatives of this compound, other characteristic bands, such as those for hydroxyl and carbonyl groups, can also be identified. sciepub.comvulcanchem.com
Physicochemical Properties
The physicochemical properties of this compound and its derivatives are influenced by the presence of the bromine atom and other functional groups.
Molecular Weight and Formula
The molecular formula of this compound is C₈H₅BrO. Its exact mass and molecular weight can be precisely determined using high-resolution mass spectrometry.
Physical Appearance and Solubility
At room temperature, this compound is typically a solid. Its solubility is generally low in water but higher in common organic solvents.
Applications in Organic Synthesis and Medicinal Chemistry
The versatile reactivity of this compound makes it a valuable precursor in the synthesis of a wide range of organic molecules with potential applications in medicinal chemistry and materials science.
Intermediate in the Synthesis of Bioactive Molecules
This compound serves as a key building block for the synthesis of various heterocyclic compounds with potential biological activity. sciepub.com Its derivatives have been investigated for a range of therapeutic applications.
Synthesis of Novel Heterocyclic Systems
The bromine atom on the benzofuran ring acts as a convenient handle for the construction of more complex heterocyclic systems. For example, this compound derivatives have been used as starting materials for the synthesis of novel 1,2,3-triazoles and 1,3,4-thiadiazoles. sciepub.comasianpubs.org These heterocyclic motifs are known to be present in many biologically active compounds.
A study by Halawa (2014) describes the synthesis of various heterocyclic derivatives starting from 2-acetyl-5-bromobenzofuran. sciepub.com Condensation with hydrazine derivatives followed by reactions with various electrophiles yielded a library of novel compounds, some of which exhibited promising antimicrobial activity. sciepub.com Another study details the synthesis of 1-((this compound-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, which were also evaluated for their antimicrobial properties. asianpubs.org
Precursor for Pharmacologically Relevant Scaffolds
The this compound moiety can be incorporated into larger molecular scaffolds that are known to interact with biological targets. For instance, derivatives of this compound have been explored as potential kinase inhibitors and for their anticancer and anthelmintic activities. smolecule.comwisdomlib.org The ability to modify the structure through the bromine atom allows for the optimization of binding affinity and selectivity for specific biological targets.
Research has shown that benzofuran derivatives can exhibit significant anticancer activity. rsc.orgwisdomlib.org The introduction of a bromine atom at the 5-position provides a strategic point for further chemical modification to enhance this activity. Similarly, benzofuran-based compounds have been investigated as anthelmintic agents. wisdomlib.org
Role in the Development of Functional Materials
The unique electronic and photophysical properties of the benzofuran ring system have led to the exploration of this compound derivatives in the field of materials science.
Building Block for Organic Electronics
Derivatives of benzofuran have been investigated for their potential use in organic electronics, such as in the construction of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgchemimpex.com The ability to tune the electronic properties of the benzofuran core through substitution at the 5-position makes this compound an attractive starting material for the synthesis of novel organic semiconductors.
Properties
IUPAC Name |
5-bromo-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOVPQORFBWFNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073441 | |
Record name | Benzofuran, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-07-5 | |
Record name | Benzofuran, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofuran, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromobenzo[b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5-bromobenzofuran and Its Key Intermediates
Classical and Established Synthetic Pathways
Preparation from p-Bromophenol and 2-Bromoacetaldehyde Dimethyl Acetal (or 2-Chloroacetaldehyde Dimethyl Acetal)
A common and industrially scalable method for synthesizing 5-bromobenzofuran involves a two-step process starting with p-bromophenol and either 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal. google.comehu.eus The initial step is the reaction of p-bromophenol with the acetal in the presence of a base, such as potassium carbonate, and a suitable solvent like 1,4-dioxane or N,N-dimethylformamide (DMF). google.com This reaction forms the intermediate 1-bromo-4'-(2,2-dimethoxyethyl) benzene. google.com
The subsequent step involves an acid-catalyzed cyclization of this intermediate. google.com Heating the 1-bromo-4'-(2,2-dimethoxyethyl) benzene in the presence of an acid, such as phosphoric acid or polyphosphoric acid, induces an intramolecular Friedel-Crafts type reaction, leading to the formation of the furan ring and yielding this compound. google.comehu.eus This method is advantageous due to its operational simplicity, cost-effectiveness, and avoidance of heavy metal catalysts, making it suitable for large-scale production. google.com The reaction conditions, such as temperature and reaction time, can be optimized depending on the specific reagents and solvents used. google.com
Synthesis via 5-Bromosalicylaldehyde and Diethylmalonate
Another established route to a this compound derivative, specifically ethyl-5-bromobenzofuran-2-carboxylate, starts from 5-bromosalicylaldehyde and diethylmalonate. easpublisher.com The reaction is typically carried out in a solvent like ethyl methyl ketone and in the presence of a base such as anhydrous potassium carbonate. easpublisher.com The mixture is heated under reflux for an extended period, leading to the formation of the benzofuran ring system. easpublisher.com This method provides a direct entry to 2-carboxy-substituted 5-bromobenzofurans, which are valuable intermediates for further chemical transformations.
Synthesis of this compound-2-Carbohydrazide
This compound-2-carbohydrazide is a key intermediate for the synthesis of various heterocyclic compounds. It is typically prepared from ethyl this compound-2-carboxylate. easpublisher.comnih.govnih.gov The synthesis involves the hydrazinolysis of the ester. nih.gov This is achieved by reacting the ethyl ester with hydrazine hydrate in a solvent such as ethanol or methanol. easpublisher.comnih.gov The reaction mixture is often heated under reflux for several hours. easpublisher.comnih.gov Upon completion, the solvent is removed, and the product, this compound-2-carbohydrazide, can be isolated and purified, often by crystallization from ethanol, to yield colorless needles. easpublisher.com This carbohydrazide serves as a precursor for synthesizing compounds like 1,3,4-oxadiazoles and other derivatives. semanticscholar.org
Preparation of 2-(Azidomethyl)-5-bromobenzofuran from this compound-2-carboxylic Acid
The synthesis of 2-(azidomethyl)-5-bromobenzofuran, a useful intermediate, begins with this compound-2-carboxylic acid. asianpubs.orgresearchgate.net The carboxylic acid is first reduced to the corresponding alcohol, (this compound-2-yl)methanol, using a reducing agent like sodium borohydride (NaBH4). asianpubs.orgresearchgate.net The resulting alcohol is then converted to an iodomethyl derivative, 5-bromo-2-(iodomethyl)benzofuran. asianpubs.orgresearchgate.net Finally, treatment of this iodo compound with sodium azide in a solvent such as DMF at room temperature yields 2-(azidomethyl)-5-bromobenzofuran. asianpubs.orgresearchgate.net This azide can be further utilized in click chemistry to prepare novel 1,2,3-triazole derivatives. asianpubs.org
Synthesis of 2-Acetyl-5-bromobenzofuran
2-Acetyl-5-bromobenzofuran is another important intermediate, often used in the synthesis of various heterocyclic compounds. sciepub.comstmjournals.in Its synthesis can be achieved through several routes. One common method involves the condensation of 5-bromosalicylonitrile with chloroacetone in the presence of anhydrous potassium carbonate in a solvent like dry acetone. researchgate.net This reaction leads to the formation of 5-bromo-3-amino-2-acetylbenzofuran, which can be further modified. researchgate.net 2-Acetyl-5-bromobenzofuran itself is a versatile starting material for reactions such as condensation with hydrazine derivatives to form hydrazones, which can then be used to construct more complex heterocyclic systems like 1,3,4-thiadiazoles and thiazoles. sciepub.comsciepub.com
Modern and Catalyst-Mediated Synthetic Approaches
In recent years, modern synthetic methods have focused on developing more efficient and environmentally friendly routes to benzofuran derivatives. These often involve transition-metal catalysis. researchgate.net For instance, palladium-catalyzed reactions, such as the Heck coupling of this compound with methyl acrylate, have been utilized to introduce substituents at the 5-position. sioc-journal.cnresearchgate.net
Furthermore, catalyst-mediated approaches for the construction of the benzofuran ring itself have been explored. These can include intramolecular and intermolecular C-C and/or C-O bond-forming processes. mdpi.com For example, transition-metal-catalyzed directing-group-assisted C-H bond functionalization has emerged as a powerful strategy. mdpi.com Additionally, radical reactions initiated by heteroatom anions acting as super-electron-donors (SEDs) have been developed for the synthesis of 3-substituted benzofurans. nih.gov These modern methods often offer advantages in terms of step-economy, regioselectivity, and milder reaction conditions compared to some classical pathways. researchgate.net The use of phase transfer catalysts, like benzyl triethylammonium chloride (BTEAC), under ultrasonic irradiation has also been reported to improve the synthesis of bromobenzofuran-oxadiazole derivatives. mdpi.com
Palladium-Catalyzed Coupling-Cyclization Reactions
Palladium-catalyzed reactions are a cornerstone in the synthesis of benzofurans due to their efficiency and functional group tolerance. scielo.org.mx A prevalent method involves the coupling and subsequent cyclization of precursors, often utilizing a palladium catalyst in conjunction with other reagents. For instance, the synthesis of 2-substituted benzofurans can be achieved through the heteroannulation of o-iodophenol with various acetylenic compounds, a reaction catalyzed by a combination of palladium and copper. researchgate.net
One notable strategy is the Sonogashira cross-coupling reaction, which is performed first, followed by an iodocyclization to produce 3-iodobenzofuran derivatives. researchgate.net This two-step process allows for the creation of 2,5-disubstituted 3-iodofurans from terminal alkynes and (Z)-β-bromoenol acetates under mild conditions. organic-chemistry.org The resulting iodinated furans are versatile intermediates that can be further functionalized. organic-chemistry.org
Another approach involves the palladium-catalyzed coupling of 2-allylphenols. tsijournals.com This reaction can be carried out using palladium(II) acetate, which facilitates the cyclization directly without the need for the sodium salts of the phenols. tsijournals.com The process is believed to proceed through an intramolecular oxypalladation of the allylphenol, followed by β-elimination to yield the benzofuran structure. tsijournals.com To make the reaction catalytic, a co-oxidant like cupric acetate under an oxygen atmosphere can be used to regenerate the active palladium(II) species. tsijournals.com
Furthermore, palladium on carbon (Pd/C) has been utilized for C-C bond formation in aqueous media, highlighting a move towards more environmentally benign synthetic processes. tsijournals.com The Suzuki cross-coupling reaction, another palladium-catalyzed method, is widely used for creating carbon-carbon bonds, particularly for synthesizing biaryls, and has been applied to the synthesis of novel benzofuran derivatives containing a biaryl moiety. mdpi.com For example, 2-(4-bromophenyl)benzofuran can be coupled with various arylboronic acids in the presence of a palladium(II) complex and a base like potassium carbonate in an ethanol/water mixture to yield the desired biaryl benzofurans. mdpi.com
The versatility of palladium catalysis is also demonstrated in the synthesis of allylic amine derivatives, where this compound can act as a substrate in coupling reactions with α,β-unsaturated imines. nih.gov These reactions exhibit high regioselectivity and yield the desired products in good yields. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions in Benzofuran Synthesis
Reactants | Catalyst System | Product Type | Reference |
o-Iodophenol, Acetylenic compounds | Palladium-Copper | 2-Substituted benzofurans | researchgate.net |
(Z)-β-Bromoenol acetates, Terminal alkynes | Palladium/Copper | 2,5-Disubstituted 3-iodofurans | organic-chemistry.org |
2-Allylphenols | Palladium(II) acetate | 2-Substituted benzofurans | tsijournals.com |
2-(4-Bromophenyl)benzofuran, Arylboronic acids | Palladium(II) complex | Biaryl benzofurans | mdpi.com |
This compound, α,β-Unsaturated imines | Palladium complex | Allylic amine derivatives | nih.gov |
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact and improve safety. sigmaaldrich.comrroij.com These principles focus on aspects such as atom economy, use of less hazardous chemicals, safer solvents, energy efficiency, and catalysis. sigmaaldrich.comacs.org
In the context of benzofuran synthesis, several strategies align with green chemistry principles:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org Palladium-catalyzed reactions, as discussed previously, are a prime example. scielo.org.mx Using catalysts allows for reactions to proceed with high efficiency and selectivity, reducing the need for excess reagents and minimizing byproduct formation. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like the direct C-H activation coupling of an alkyne to a phenol derivative, which displaces only a hydrogen atom, significantly improve atom economy by eliminating steps and reducing waste. scielo.org.mx
Safer Solvents and Reaction Conditions: A significant focus of green chemistry is the use of environmentally benign solvents. rroij.com The development of palladium-catalyzed reactions that can be conducted in aqueous media is a major step forward. tsijournals.com Water-based synthetic processes are inherently safer and less expensive. tsijournals.com Additionally, performing reactions under mild conditions, such as at room temperature and ambient pressure, contributes to energy efficiency and safety. archivepp.com
Use of Renewable Feedstocks: Whenever feasible, synthetic pathways should utilize raw materials and feedstocks that are renewable. scielo.org.mx For instance, the synthesis of a benzofuran derivative from 5-iodovanillin, which can be obtained from the natural product vanillin, illustrates this principle. scielo.org.mx
Reduction of Derivatives: Unnecessary derivatization steps, such as the use of blocking or protecting groups, should be minimized or avoided as they require additional reagents and generate waste. sigmaaldrich.comacs.org The development of highly selective catalysts can often circumvent the need for such steps. acs.org
An example that embodies several of these principles is the electrochemical synthesis of benzofuran derivatives. These methods can often be performed at room temperature, without a catalyst, and in environmentally friendly solvents like a mixture of ethanol and a phosphate buffer solution, representing a clean, fast, and one-pot synthesis. archivepp.com
Table 2: Application of Green Chemistry Principles in Benzofuran Synthesis
Green Chemistry Principle | Application in Benzofuran Synthesis | Reference |
Catalysis | Use of palladium and other transition metal catalysts to improve efficiency and reduce waste. | scielo.org.mxacs.org |
Atom Economy | Direct C-H activation reactions that maximize the incorporation of reactant atoms into the product. | scielo.org.mxacs.org |
Safer Solvents | Performing reactions in water or mixtures of ethanol and water. | tsijournals.comarchivepp.com |
Energy Efficiency | Electrochemical syntheses conducted at room temperature. | archivepp.com |
Use of Renewable Feedstocks | Synthesis starting from natural product derivatives like vanillin. | scielo.org.mx |
Reduce Derivatives | Employing specific catalysts to avoid the need for protecting groups. | acs.org |
Electro-Organic Synthesis of Benzofuran Derivatives
Electro-organic synthesis has emerged as a powerful and green alternative for the construction of heterocyclic compounds, including benzofurans. archivepp.comacs.org This method utilizes electrical current to drive chemical reactions, often avoiding the need for harsh reagents and catalysts. archivepp.com
A common strategy involves the electrochemical oxidation of substituted phenols in the presence of a nucleophile. For example, the electrochemical oxidation of hydroquinones in the presence of malononitrile leads to the formation of 2-amino-3-cyano-benzofuran derivatives. tandfonline.com The reaction proceeds through the oxidation of the hydroquinone to a quinone, which then undergoes a Michael addition with the malononitrile, followed by an intramolecular cyclization to form the benzofuran ring. tandfonline.com This process can be carried out successfully at a carbon-rod electrode in an undivided cell in good to excellent yields at room temperature. tandfonline.com
Another example is the electrochemical synthesis of new benzofuran derivatives via the electro-oxidation of N,N,N',N'-tetramethyl-benzene-1,4-diamine in the presence of cyanoacetate derivatives. archivepp.com This method is notable for being catalyst-free and proceeding through an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. archivepp.com
Furthermore, an electrochemical oxidative intramolecular cyclization reaction between 2-alkynylphenol derivatives and various diselenides has been reported to generate a wide variety of substituted-benzo[b]furans. frontiersin.org This reaction, driven by galvanostatic electrolysis in an undivided cell, proceeds under oxidant-, base-, and metal-free conditions in an open system at room temperature, affording the products in good to excellent yields. frontiersin.org
Table 3: Examples of Electro-Organic Synthesis of Benzofuran Derivatives
Starting Materials | Product Type | Key Features | Reference |
Hydroquinones, Malononitrile | 2-Amino-3-cyano-benzofurans | Room temperature, undivided cell, good to excellent yields | tandfonline.com |
N,N,N',N'-Tetramethyl-benzene-1,4-diamine, Cyanoacetates | Benzofuran derivatives | Catalyst-free, one-pot, ECEC mechanism | archivepp.com |
2-Alkynylphenols, Diselenides | Substituted selenylbenzo[b]furans | Oxidant-, base-, and metal-free, room temperature | frontiersin.org |
Strategies for Functionalization and Derivatization of the this compound Core
Introduction of Azide and Amine Functionalities
The introduction of azide and amine groups onto the this compound scaffold is a key step in the synthesis of various biologically active molecules. The azide group, in particular, is a versatile functional group that can be readily converted into other functionalities or used in click chemistry reactions.
A common method for introducing an azide group is through the reaction of a suitable precursor with sodium azide. For instance, 2-(azidomethyl)-5-bromobenzofuran can be synthesized from this compound-2-carboxylic acid. asianpubs.org The carboxylic acid is first reduced to the corresponding alcohol, which is then converted to an iodomethyl derivative. asianpubs.org Subsequent reaction with sodium azide affords the desired 2-(azidomethyl)-5-bromobenzofuran. asianpubs.org This intermediate can then be used in cycloaddition reactions with alkynes to form 1,2,3-triazole derivatives. asianpubs.org
The reduction of azides is a straightforward way to obtain amines. organic-chemistry.org Various reducing agents can be employed for this transformation. organic-chemistry.org Alternatively, amines can be introduced directly onto the benzofuran ring through palladium-catalyzed amination reactions. tsijournals.com However, the yield of such reactions can be influenced by steric hindrance. For example, the palladium-catalyzed amination of this compound proceeds in higher yield than that of 7-bromobenzofuran, which is attributed to the steric hindrance near the 7-position. tsijournals.com
Formation of Carboxamide and Urea Derivatives
Carboxamide and urea moieties are prevalent in many pharmacologically active compounds. The synthesis of these derivatives from this compound precursors allows for the exploration of new chemical space and potential biological activities.
Carboxamide derivatives can be synthesized through various coupling reactions. For instance, a library of oxazol-benzofuran-isoxazole amide derivatives has been designed and synthesized, demonstrating the utility of the benzofuran scaffold in constructing complex molecules. researchgate.net
Urea derivatives can be synthesized from amines, which, as discussed, can be derived from this compound. The reaction of an amine with an isocyanate is a common method for urea formation. organic-chemistry.org Isocyanates can be generated in situ from carboxylic acids via a Curtius rearrangement, which involves the formation of an acyl azide intermediate. organic-chemistry.org This allows for a one-pot synthesis of ureas from carboxylic acids. organic-chemistry.org For example, sodium 3-(this compound-2-yl)-3-oxoprop-1-en-1-olate has been used as a precursor in the synthesis of various heterocyclic compounds, including those that could potentially be converted to urea derivatives. researchgate.net
Synthesis of Ketone and Oxime Derivatives
Ketone and oxime derivatives of this compound serve as important intermediates for the synthesis of more complex molecules.
Ketones can be introduced onto the benzofuran ring through various synthetic methods. For example, 1-(this compound-2-yl)ethan-1-one can be synthesized and subsequently used in Mannich reactions with secondary amines and formaldehyde to produce β-aminoketones. rsc.org These β-aminoketones are valuable synthetic intermediates. rsc.org
Oximes are readily prepared from the corresponding ketones by reaction with hydroxylamine hydrochloride. rsc.org For instance, 1-(this compound-2-yl)-2-mesitylethanone can be converted to its corresponding oxime, 1-(this compound-2-yl)-2-mesitylethanoneoxime. researchgate.net The structure of this oxime has been characterized by X-ray crystallography, revealing a Z conformation. researchgate.net These oximes can be further derivatized, for example, by acylation of the oxime oxygen, to produce compounds like 1-(this compound-2-yl)-2-mesitylethanone-O-(2-phenylacetyl)oxime. researchgate.net The synthesis of oxime derivatives is significant as they are precursors for various azaheterocycles through reactions like palladium-catalyzed cyclization of olefinic oxime derivatives.
Advanced Reaction Chemistry of 5-bromobenzofuran
Cross-Coupling Reactions of 5-Bromobenzofuran Derivatives
Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical entities with the aid of a metal catalyst. For this compound, these reactions typically involve the activation of the carbon-bromine bond by a palladium catalyst.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.org This reaction is particularly useful for synthesizing biaryl compounds, which are common motifs in biologically active molecules. wikipedia.orgresearchgate.net
In the context of this compound derivatives, the Suzuki-Miyaura coupling allows for the introduction of various aryl groups at the 5-position. For instance, methyl this compound-2-carboxylate has been successfully coupled with a range of arylboronic acids. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. nih.govbeilstein-journals.orgmdpi.com
Research has shown that employing a palladium(II) complex as a pre-catalyst can lead to high yields of the coupled products. researchgate.net For example, the coupling of methyl this compound-2-carboxylate with various arylboronic acids using a specific benzothiazole-oxime palladium(II) complex under microwave irradiation has been reported to give the corresponding 5-arylbenzofuran-2-carboxylates in high yields. researchgate.net Similarly, a novel phosphine-free pyrimidine-based palladium(II) complex has also been shown to be an effective catalyst for the Suzuki-Miyaura coupling of 2-bromothiophene and 2,5-dibromothiophene with arylboronic acids, suggesting its potential applicability to this compound systems as well. tandfonline.com
The reaction conditions, including the choice of base and solvent, are crucial for the success of the Suzuki-Miyaura coupling. nih.govbeilstein-journals.orgmdpi.com For instance, the coupling of this compound with 3-(methoxycarbonyl)phenylboronic acid has been achieved using a heterogenized palladium catalyst in an aqueous medium with sodium carbonate as the base, resulting in good conversion. tn.nic.in In another example, the coupling of 5-bromo-2-fluorobenzofuran with [4-(trifluoromethyl)phenyl]boronic acid was performed using a palladium catalyst, where only the C-Br bond reacted, leaving the C-F bond intact. beilstein-journals.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions of this compound Derivatives
This compound Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|---|---|---|
Methyl this compound-2-carboxylate | 4-Chlorophenylboronic acid | Benzothiazole-oxime Pd(II) complex (0.1 mol%) | Cs2CO3 | Toluene | Microwave, 25 min | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96% | researchgate.net |
This compound | 3-(Methoxycarbonyl)phenylboronic acid | 'SiO2'-NH2-Pd | Na2CO3 | Aqueous medium | - | Corresponding heterocyclic biaryl | Good conversion | tn.nic.in |
5-Bromo-2-fluorobenzofuran | [4-(Trifluoromethyl)phenyl]boronic acid | Palladium catalyst | - | - | - | 2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran | 95% | beilstein-journals.org |
The Mizoroki-Heck reaction is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds by coupling an organohalide with an alkene. arkat-usa.orgucl.ac.uk This reaction is particularly valuable for the synthesis of substituted alkenes, such as cinnamates and stilbenes, which are of industrial importance. arkat-usa.org
The Mizoroki-Heck reaction has been successfully applied to 2-acetyl-5-bromobenzofuran, allowing for its vinylation with various olefins. arkat-usa.orgresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a base, and often an additive like tetrabutylammonium bromide (TBAB). arkat-usa.orgresearchgate.net The choice of these components, along with the solvent and reaction temperature, plays a critical role in the outcome of the reaction. arkat-usa.orgresearchgate.net
For example, the Heck cross-coupling of 2-acetyl-5-bromobenzofuran with styrene has been investigated under various conditions. arkat-usa.orgresearchgate.net The use of a specific palladium(II) complex as a precatalyst in a DMF/Et3N/TBAB system at 130°C resulted in a 99% isolated yield of the corresponding (E)-2-acetyl-5-(β-styryl)benzofuran after 4 hours of thermal heating. arkat-usa.orgresearchgate.net The same reaction under microwave irradiation at 160°C was completed in just 20 minutes, yielding 92% of the product. arkat-usa.org
Similarly, the vinylation of 2-acetyl-5-bromobenzofuran with various acrylates, such as ethyl acrylate and n-butyl acrylate, has also been achieved with high yields under both thermal and microwave conditions. arkat-usa.orgresearchgate.net These reactions demonstrate the versatility of the Mizoroki-Heck reaction for modifying the 5-position of the benzofuran core.
Table 2: Mizoroki-Heck Reaction of 2-Acetyl-5-bromobenzofuran with Olefins
Olefin | Catalyst System | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
Styrene | Pd(II) complex (0.25 mol%), DMF/Et3N/TBAB | 130°C, 4 h (Thermal) | (E)-2-Acetyl-5-(β-styryl)benzofuran | 99% | arkat-usa.orgresearchgate.net |
Styrene | Pd(II) complex (0.25 mol%), DMF/Et3N/TBAB | 160°C, 20 min (Microwave) | (E)-2-Acetyl-5-(β-styryl)benzofuran | 92% | arkat-usa.org |
Ethyl acrylate | Pd(II) complex (0.25 mol%), DMF/Et3N/TBAB | 3 h (Thermal) | (E)-Ethyl 3-(2-acetylbenzofuran-5-yl)acrylate | 91% | researchgate.net |
n-Butyl acrylate | Pd(II) complex (0.25 mol%), DMF/Et3N/TBAB | 3 h (Thermal) | (E)-n-Butyl 3-(2-acetylbenzofuran-5-yl)acrylate | 80% | researchgate.net |
The efficiency and success of cross-coupling reactions involving this compound are highly dependent on the catalyst system and reaction conditions. Optimization of these parameters is crucial for achieving high yields and selectivity.
Palladium(II) complexes are often used as precatalysts in cross-coupling reactions. researchgate.netnih.govarkat-usa.org These complexes are typically more stable than the active palladium(0) species and can serve as a source for the catalytically active species in the reaction mixture. researchgate.net Various palladium(II) complexes, often featuring specific ligands, have been developed and utilized in the Suzuki-Miyaura and Mizoroki-Heck reactions of this compound derivatives. researchgate.netarkat-usa.org For instance, a benzothiazole-oxime palladium(II) complex has proven to be a highly active precatalyst for the Suzuki coupling of methyl this compound-2-carboxylate. researchgate.net Similarly, a different Pd(II) complex has been shown to be an efficient precatalyst for the Mizoroki-Heck reaction of 2-acetyl-5-bromobenzofuran. arkat-usa.orgresearchgate.net The use of such precatalysts often leads to high turnover numbers (TONs), indicating a very active catalyst. researchgate.net
The choice of solvent and base is a critical factor in optimizing cross-coupling reactions. nih.govbeilstein-journals.orgmdpi.comarkat-usa.org Different solvent/base combinations can significantly impact the reaction rate and yield. In the Mizoroki-Heck reaction of 2-acetyl-5-bromobenzofuran with styrene, dimethylformamide (DMF) was found to be a more suitable solvent than water or toluene, leading to higher isolated yields. arkat-usa.orgresearchgate.net The combination of DMF with an organic base like triethylamine (Et3N) and an additive like tetrabutylammonium bromide (TBAB) proved to be a highly effective catalytic system. arkat-usa.orgresearchgate.net In contrast, using toluene as the solvent resulted in very low or no conversion. arkat-usa.orgresearchgate.net
In Suzuki-Miyaura couplings, aqueous media are often employed, promoting "green chemistry" principles. nih.govtn.nic.in The use of bases like potassium hydroxide (KOH) or potassium carbonate (K2CO3) in water or a mixture of water and an organic solvent is common. nih.govresearchgate.net The polarity of the solvent can influence the structure and activity of the catalytic intermediates and even the rate-determining step of the reaction. beilstein-journals.org
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. nih.govarkat-usa.orgrasayanjournal.co.in This technique has been successfully applied to both Suzuki-Miyaura and Mizoroki-Heck reactions of this compound derivatives. researchgate.netnih.govarkat-usa.org
For example, the Mizoroki-Heck coupling of 2-acetyl-5-bromobenzofuran with styrene, which required 4 hours under thermal conditions, was completed in just 20 minutes under microwave irradiation, albeit with a slightly lower yield. arkat-usa.org Similarly, the reaction with other olefins like acrylonitrile and various acrylates also showed a dramatic reduction in reaction time from hours to minutes when microwave heating was employed. arkat-usa.orgresearchgate.net In Suzuki-Miyaura couplings, microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates has been achieved in as little as 25 minutes with high yields. researchgate.net The use of microwave irradiation can make these important C-C bond-forming reactions simpler, faster, and more efficient. arkat-usa.org
Influence of Solvents (e.g., Water, DMF, Toluene) and Bases (e.g., KOH, Et3N)
Cyclization and Heterocycle Annulation Strategies
The presence of the bromine atom at the C5-position and the inherent reactivity of the furan ring allow for a variety of cyclization and annulation reactions, leading to the formation of diverse fused and appended heterocyclic systems.
A significant application of this compound in heterocyclic synthesis is the formation of 1,3,4-oxadiazole derivatives. A common synthetic route involves the initial preparation of this compound-2-carbohydrazide. This key intermediate can then be reacted with various reagents to construct the oxadiazole ring.
One approach involves the reaction of this compound-2-carbohydrazide with substituted aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield 2-(this compound-2-yl)-5-substituted-phenyl-1,3,4-oxadiazoles. researchgate.netsciensage.info Another method utilizes the reaction of the carbohydrazide with carbon disulfide in the presence of potassium hydroxide to form a dithiocarbamate salt, which upon treatment with an alkylating agent and subsequent cyclization, can lead to 5-(this compound-2-yl)-1,3,4-oxadiazole-2-thiol derivatives. asianpubs.orgresearchgate.net
Furthermore, ultrasonic-assisted synthesis has been employed for the S-alkylation of 5-(this compound-2-yl)-1,3,4-oxadiazole-2-thiol with various N-substituted-2-bromoacetamides, yielding a series of S-alkylated furan-oxadiazole derivatives. nih.gov The yields of these reactions can vary depending on the substituents, with some derivatives obtained in yields as high as 79%. nih.gov
The following table summarizes the synthesis of various oxadiazole derivatives from this compound precursors:
Starting Material | Reagent(s) | Product | Yield (%) | Reference |
This compound-2-carbohydrazide | Substituted Benzoic Acids, POCl₃ | 2-(this compound-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles | Good | researchgate.netsciensage.info |
This compound-2-carbohydrazide | CS₂, KOH | 5-(this compound-2-yl)-1,3,4-oxadiazole-2-thiol | - | asianpubs.orgresearchgate.net |
5-(this compound-2-yl)-1,3,4-oxadiazole-2-thiol | N-(2-chlorophenyl)-2-bromoacetamide, Ultrasonic irradiation | 2-((5-(this compound-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide | 53 | nih.gov |
5-(this compound-2-yl)-1,3,4-oxadiazole-2-thiol | N-(2-methoxyphenyl)-2-bromoacetamide, Ultrasonic irradiation | 2-((5-(this compound-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide | 79 | nih.gov |
The this compound moiety has been successfully incorporated into triazole rings, particularly 1,2,4-triazoles and 1,2,3-triazoles.
For the synthesis of 1,2,4-triazole derivatives, a common precursor is this compound-2-carbohydrazide. nih.gov This hydrazide can be reacted with isothiocyanates to form thiosemicarbazide intermediates. nih.gov Subsequent cyclization of these thiosemicarbazides under basic conditions, for instance, using sodium hydroxide, leads to the formation of 5-(this compound-2-yl)-4-substituted-4H-1,2,4-triazole-3-thiones. nih.govimedpub.com These triazole-thiones can be further functionalized, for example, through S-alkylation reactions. nih.gov
The synthesis of 1,2,3-triazole derivatives often utilizes click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition. asianpubs.orgresearchgate.netorganic-chemistry.org A key intermediate for this approach is 2-(azidomethyl)-5-bromobenzofuran. This azide is prepared from this compound-2-carboxylic acid via reduction to the corresponding alcohol, followed by iodination and subsequent reaction with sodium azide. asianpubs.orgresearchgate.net The resulting 2-(azidomethyl)-5-bromobenzofuran can then undergo a [3+2] cycloaddition reaction with various terminal alkynes in the presence of a copper(I) catalyst to afford a range of 1-((this compound-2-yl)methyl)-4-substituted-1H-1,2,3-triazoles in excellent yields. asianpubs.orgresearchgate.net
A summary of synthetic routes to triazole derivatives is presented below:
Starting Material | Reagent(s) | Intermediate | Final Product | Reference |
This compound-2-carbohydrazide | Isothiocyanate | Thiosemicarbazide | 5-(this compound-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thione | nih.gov |
This compound-2-carboxylic acid | 1. NaBH₄2. I₂/PPh₃/Imidazole3. NaN₃ | 2-(Azidomethyl)-5-bromobenzofuran | 1-((this compound-2-yl)methyl)-4-substituted-1H-1,2,3-triazoles (via click chemistry) | asianpubs.orgresearchgate.net |
The this compound scaffold has been elaborated to include thiazole and thiadiazole rings, which are important pharmacophores.
Thiazole derivatives can be synthesized from 2-bromoacetyl-5-bromobenzofuran. For instance, its reaction with cyanothioacetamide can yield [4-(5-bromo-2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile. cu.edu.eg In another approach, 2-acetyl-5-bromobenzofuran is converted to its thiosemicarbazone derivative, which can then be cyclized with various halogenated compounds to afford a range of thiazole derivatives. sciepub.comsciepub.com For example, reaction of the thiosemicarbazone with ethyl chloroacetate yields a thiazolidinone derivative which can be further reacted. sciepub.comsciepub.com
For the synthesis of 1,3,4-thiadiazoles, a common starting material is 2-acetyl-5-bromobenzofuran. cu.edu.egsciepub.comsciepub.com This ketone can be condensed with hydrazine derivatives, such as methyl hydrazinecarbodithioate, to form a hydrazone. cu.edu.egsciepub.comsciepub.com This hydrazone can then react with hydrazonoyl halides in the presence of a base like triethylamine to yield 2,3-dihydro-1,3,4-thiadiazole derivatives. cu.edu.eg Alternatively, the thiosemicarbazone of 2-acetyl-5-bromobenzofuran can be treated with acetic anhydride to produce N-(4-acetyl-5-(this compound-2-yl)-4,5-dihydro-5-methyl-1,3,4-thiadiazol-2-yl)acetamide. sciepub.comsciepub.com
The following table highlights some synthetic pathways to thiazole and thiadiazole derivatives:
Starting Material | Reagent(s) | Product Type | Example Product | Reference |
2-Bromoacetyl-5-bromobenzofuran | Cyanothioacetamide | Thiazole | [4-(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile | cu.edu.eg |
2-Acetyl-5-bromobenzofuran thiosemicarbazone | Acetic Anhydride | 1,3,4-Thiadiazole | N-(4-acetyl-5-(this compound-2-yl)-4,5-dihydro-5-methyl-1,3,4-thiadiazol-2-yl)acetamide | sciepub.comsciepub.com |
Methyl-2-[1-(5-bromo-1-benzofuran-2-yl)ethylidene]hydrazinecarbodithioate | Hydrazonoyl halides | 2,3-Dihydro-1,3,4-thiadiazole | Ethyl 5-{[1-(5-bromo-1-benzofuran-2-yl)ethylidene]hydrazono}-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | cu.edu.eg |
The synthesis of pyridine and thienopyridine derivatives incorporating the this compound moiety often starts from sodium 3-(this compound-2-yl)-3-oxoprop-1-en-1-olate. dntb.gov.uamdpi.comresearchgate.net
Reaction of this sodium salt with cyanothioacetamide or 2-cyanoacetohydrazide can lead to the formation of 6-(this compound-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile and 1-amino-6-(this compound-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, respectively. mdpi.comresearchgate.net
The resulting 2-thioxo-dihydropyridine derivative can be further elaborated into thieno[2,3-b]pyridine systems. mdpi.comresearchgate.net For example, alkylation of the thione with chloroacetone followed by intramolecular cyclization yields 1-(3-amino-6-(this compound-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone. mdpi.comresearchgate.net This thienopyridine can then be used to construct further fused heterocyclic systems like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. mdpi.com
Key synthetic transformations are summarized below:
Starting Material | Reagent(s) | Intermediate | Final Product Class | Reference |
Sodium 3-(this compound-2-yl)-3-oxoprop-1-en-1-olate | Cyanothioacetamide | 6-(this compound-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Pyridine | mdpi.comresearchgate.net |
6-(this compound-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 1. Chloroacetone2. Piperidine (cyclization) | 1-(3-Amino-6-(this compound-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone | Thieno[2,3-b]pyridine | mdpi.comresearchgate.net |
Derivatization to Thiazole and Thiadiazole Moieties
Reactivity of Specific Functional Groups on this compound Scaffolds
The reactivity of functional groups attached to the this compound core plays a crucial role in the synthesis of more complex molecules. The carbonyl and hydrazone functionalities are particularly useful for further derivatization.
Carbonyl derivatives, such as 2-acetyl-5-bromobenzofuran and this compound-2-carbonyl chloride, are key intermediates. The carbonyl group in 2-acetyl-5-bromobenzofuran readily undergoes condensation reactions with hydrazine derivatives to form hydrazones. cu.edu.egsciepub.comsciepub.com For example, reaction with methyl hydrazinecarbodithioate yields (methyl-2-[1-(5-bromo-1-benzofuran-2-yl)ethylidene]hydrazinecarbodithioate. cu.edu.eg this compound-2-carbonyl chloride is a highly reactive species that undergoes nucleophilic substitution with amines to form amides. vulcanchem.com
Hydrazone derivatives of this compound are versatile intermediates for synthesizing various heterocycles. The hydrazone derived from 2-acetyl-5-bromobenzofuran and methyl hydrazinecarbodithioate can react with hydrazonoyl chlorides to form 1,3,4-thiadiazole derivatives. cu.edu.egsciepub.com Another important hydrazone, (E)-2-(1-(this compound-2-yl)ethylidene)hydrazinecarbothioamide (a thiosemicarbazone), can be cyclized with various reagents. sciepub.comsciepub.com For instance, treatment with acetic anhydride leads to a 1,3,4-thiadiazole derivative, while reaction with ethyl chloroacetate affords a thiazolidinone. sciepub.comsciepub.com This thiazolidinone possesses an active methylene group that can participate in condensation reactions with aldehydes or react with reagents like tetracyanoethylene. sciepub.comsciepub.com
The table below provides examples of reactions involving carbonyl and hydrazone derivatives:
Substrate | Reagent(s) | Product Type | Reference |
2-Acetyl-5-bromobenzofuran | Hydrazine derivatives | Hydrazones | cu.edu.egsciepub.comsciepub.com |
This compound-2-carbonyl chloride | Amines | Amides | vulcanchem.com |
(Methyl-2-[1-(5-bromo-1-benzofuran-2-yl)ethylidene]hydrazinecarbodithioate | Hydrazonoyl halides | 1,3,4-Thiadiazoles | cu.edu.eg |
(E)-2-(1-(this compound-2-yl)ethylidene)hydrazinecarbothioamide | Acetic anhydride | 1,3,4-Thiadiazole | sciepub.comsciepub.com |
(E)-2-(1-(this compound-2-yl)ethylidene)hydrazinecarbothioamide | Ethyl chloroacetate | Thiazolidinone | sciepub.comsciepub.com |
Electrophilic Substitutions
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the electron-donating furan ring and the deactivating, yet ortho-, para-directing bromine substituent on the benzene ring. The benzofuran system itself is generally reactive towards electrophiles, with substitution typically favoring the electron-rich furan moiety. pixel-online.net Theoretical studies and experimental evidence show that for benzofuran, the C2 and C3 positions on the furan ring are the most susceptible to electrophilic attack. pixel-online.net
The presence of a bromine atom at the C5 position introduces a deactivating inductive effect, which withdraws electron density from the aromatic system and slows the rate of substitution compared to unsubstituted benzene. libretexts.org However, through resonance, the bromine atom can donate a lone pair of electrons, directing incoming electrophiles to the ortho (C4, C6) and para (C2, relative to Br) positions. In the case of this compound, the directing effects of the bromine and the inherent reactivity of the benzofuran nucleus must be considered.
Research on the electrochemical bromination of benzofuran demonstrates that substitution on the benzene portion of the molecule is achievable. The electrolysis of benzofuran in a medium of acetic acid/water with ammonium bromide smoothly yields this compound. researchgate.net Further substitution on this product can occur; for instance, continued electrolysis can lead to the formation of 5,7-dibromobenzofuran, indicating that the second electrophilic attack occurs at the C7 position, which is ortho to the oxygen of the furan ring and meta to the bromine. researchgate.net
The influence of multiple substituents is evident in derivatives of this compound. For example, in the nitration of this compound-7-boronic acid, pinacol ester, the electron-deficient benzofuran ring undergoes electrophilic substitution at the C4 position. vulcanchem.com This outcome is directed by the existing bromine at C5 and the boronic ester at C7. vulcanchem.com
Below is a table summarizing representative electrophilic substitution reactions involving the this compound scaffold.
Reaction | Reagent / Conditions | Product | Position of Substitution | Ref |
Bromination | Electrolysis, NH₄Br, AcOH/H₂O | 5,7-dibromobenzofuran | C7 | researchgate.net |
Nitration | Fuming HNO₃ / H₂SO₄ | 5-Bromo-4-nitro-7-boronic acid pinacol ester | C4 | vulcanchem.com |
Nucleophilic Addition Reactions
While this compound itself is not primed for direct nucleophilic addition, its derivatives, particularly those containing carbonyl groups, serve as key substrates for such transformations. The parent compound can be converted into intermediates like this compound-3(2H)-one, which feature a reactive carbonyl group susceptible to nucleophilic attack. cymitquimica.comambeed.com
The carbonyl group in these derivatives is highly polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center for attack by various nucleophiles. This reactivity allows for the construction of more complex molecular architectures. For example, the carbonyl group in 5-bromo-benzofuran-3-one is a site for nucleophilic addition reactions, which are foundational for building diverse chemical structures. cymitquimica.com
A notable example of intramolecular nucleophilic addition is observed in the synthesis of complex heterocyclic systems. In one study, a derivative of 2-acetyl-5-bromobenzofuran undergoes a condensation reaction to form an acyclic intermediate. sciepub.comsciepub.com This intermediate then undergoes intramolecular cyclization where a hydroxyl group acts as a nucleophile, attacking a carbonyl site. The subsequent elimination of a water molecule yields the final cyclized product. sciepub.comsciepub.com This type of reaction highlights how functional groups appended to the this compound core can engage in nucleophilic additions to forge new rings.
Furthermore, addition reactions can also occur across the double bond of the furan ring under certain conditions. The reaction of benzofuran with bromine, for instance, can lead to the trans addition of bromine across the 2,3-double bond, forming 2,3-dibromo-2,3-dihydrobenzofuran. researchgate.net This demonstrates that while aromatic substitution is common, addition pathways are also accessible, leading to saturation of the furan ring.
The table below details examples of nucleophilic additions on derivatives of this compound.
Starting Material | Nucleophile / Reagent | Reaction Type | Product Description | Ref |
5-Bromo-benzofuran-3-one | General Nucleophiles | Nucleophilic Addition | Addition to C3 carbonyl | cymitquimica.com |
Acyclic derivative of 2-acetyl-5-bromobenzofuran | Internal Hydroxyl Group | Intramolecular Nucleophilic Addition | Cyclized heterocyclic compound | sciepub.comsciepub.com |
3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile | General Nucleophiles | Nucleophilic Addition | Addition to the side-chain carbonyl group | vulcanchem.com |
Computational and Theoretical Chemistry of 5-bromobenzofuran and Its Analogs
Density Functional Theory (DFT) Studies on Bromobenzofuran-Oxadiazoles
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study bromobenzofuran-oxadiazole analogs to understand their structural and electronic properties.
In one such study, the geometries of several biologically active S-alkylated bromobenzofuran-oxadiazole derivatives were optimized using the DFT method with the B3LYP functional and the LANL2DZ basis set in the ground state. researchgate.netcore.ac.uk The energy calculations for these optimized structures were then performed using the same DFT setup. researchgate.netcore.ac.uk This approach allows for the calculation of various electronic properties, including total energy, which is fundamental to understanding the stability and reactivity of these compounds. researchgate.netcore.ac.uk The specific analogs studied, which showed significant anti-hepatocellular cancer activity, are detailed below. researchgate.netdntb.gov.ua
Compound ID | Substituent Group on Oxadiazole Ring | Biological Activity Context |
---|---|---|
BF-2 | 2-Methoxyphenyl | Bioactive, studied for anti-cancer potential researchgate.net |
BF-5 | 2,5-Dimethoxyphenyl | Most potent cytotoxic agent in the series researchgate.netdntb.gov.ua |
BF-6 | 4-Chlorophenyl | Bioactive, studied for anti-cancer potential researchgate.net |
These DFT studies are crucial as they form the basis for further computational analyses, such as molecular docking and HOMO-LUMO gap analysis, providing a foundational understanding of the molecule's intrinsic properties. researchgate.netdntb.gov.ua
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict how a ligand, such as a 5-bromobenzofuran derivative, binds to a macromolecular target and the stability of the resulting complex.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For bromobenzofuran-oxadiazole hybrids, molecular docking has been used to investigate their binding affinities and interactions with various cancer-related protein targets. researchgate.netcore.ac.ukdntb.gov.ua For instance, potent derivatives like BF-2, BF-5, and BF-6 were docked against key enzymes implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), mTOR, and Tubulin. researchgate.netcore.ac.ukdntb.gov.ua These studies revealed excellent binding affinities, suggesting these enzymes are probable targets for the observed anticancer effects. researchgate.netdntb.gov.ua
In a different study, a series of 2-(this compound-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles were synthesized and their binding interactions with Aspartate kinase (Asp kinase) from Mycobacterium tuberculosis were investigated using the AutoDock program. ijpsr.com The analysis, based on binding energy and inhibition constant, identified derivatives with high affinity for the Asp Kinase protein, suggesting their potential as antitubercular agents. ijpsr.com
Compound Series | Protein Target | Therapeutic Area | Key Finding |
---|---|---|---|
Bromobenzofuran-oxadiazoles (BF-2, BF-5, BF-6) | EGFR, PI3K, mTOR, Tubulin | Cancer (Hepatocellular) | Excellent binding affinities with active sites, suggesting probable targets. researchgate.netdntb.gov.ua |
2-(this compound-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles | Asp kinase (Mycobacterium tuberculosis) | Tuberculosis | Identified derivatives with high binding energy and low inhibition constants. ijpsr.com |
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often performed to confirm the stability of the ligand-protein complex over time. For the bromobenzofuran-oxadiazole hybrids BF-2, BF-5, and BF-6, MD simulations confirmed the stable binding of these compounds to the EGFR and PI3K enzyme targets. researchgate.netdntb.gov.ua These simulations provide a more dynamic and realistic view of the interactions, strengthening the predictions made by molecular docking. researchgate.netdntb.gov.uanih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.commdpi.com These models are used to predict the activity of new compounds and to understand which molecular properties are crucial for their biological effects.
For analogs of this compound, QSAR studies have been employed to elucidate the structural requirements for specific biological activities. In one study on benzofuran derivatives with antifungal activity against N-myristoyltransferase, a 3D-QSAR model indicated that the inhibitory activity strongly depends on structural factors like hydrogen-bond acceptors and spatial factors expressed by the principal moment of inertia. researchgate.net Another 2D-QSAR study on benzofuran-based vasodilators developed a statistically significant model that described the bioactivity of the synthesized analogs, helping to validate the observed pharmacological properties. physchemres.org
Theoretical Investigations of Electronic Structure (HOMO-LUMO Gap)
The electronic structure of a molecule is key to its reactivity and stability. Theoretical investigations often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical stability and reactivity of a molecule. core.ac.uk A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. mdpi.com Conversely, a small gap indicates a more reactive molecule. mdpi.com
For the bromobenzofuran-oxadiazole analogs BF-2, BF-5, and BF-6, DFT calculations were used to determine their HOMO and LUMO energies. core.ac.uk The study found that compound BF-5 had the highest HOMO energy, indicating it has the greatest tendency to donate electrons. core.ac.uk Compound BF-2, however, possessed the highest HOMO-LUMO energy gap, suggesting it is the most chemically stable of the three. core.ac.uk These theoretical findings can be correlated with the observed biological activities of the compounds.
Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Implication |
---|---|---|---|---|
BF-2 | -1.897 | -0.106 | 1.791 | Highest chemical stability core.ac.uk |
BF-5 | -1.871 | -0.128 | 1.743 | Highest tendency to donate electrons core.ac.uk |
BF-6 | -1.884 | -0.133 | 1.751 | Intermediate stability and reactivity core.ac.uk |
Natural Bond Orbital (NBO) and Nucleus-Independent Chemical Shifts (NICS) Analyses
Nucleus-Independent Chemical Shifts (NICS) Analysis: NICS is a computational method used to quantify the aromaticity of a molecule or a specific ring within it. It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity. NICS calculations have been used to evaluate the aromaticity of benzofuranone analogs to design new antifungal agents. A study established a linear relationship between the calculated NICS values and the antifungal activity, demonstrating that aromaticity can be a key parameter in molecular design. This suggests that NICS analysis could be a valuable tool for predicting the biological activities of this compound derivatives by quantifying the aromatic character of their heterocyclic core.
Supramolecular Interactions (e.g., C-H···O, C-H···π, π···π)
Supramolecular interactions are non-covalent forces that govern how molecules assemble in the solid state, influencing properties like crystal packing, solubility, and bioavailability. X-ray crystallography studies on derivatives of this compound have revealed a variety of these interactions.
In the crystal structure of 1-(5-bromobenzofurane-2-yl)-2-mesitylethanoneoxime, weak C-H···O, C-H···π, and π···π interactions play a crucial role in organizing the molecules into a two-dimensional network. Similarly, the crystal structure of 1-(this compound-2-yl)ethanone oxime features inversion dimers linked by pairs of O—H···N hydrogen bonds. These dimers are further connected by very weak aromatic π–π stacking interactions, with centroid–centroid separations measured at 3.9100 (12) Å and 3.9447 (12) Å.
These interactions are critical for the stabilization of the crystal lattice. The benzofuran core provides a planar scaffold that can readily participate in π-π stacking, a common interaction where the electron-rich π systems of aromatic rings align. researchgate.net The bromine substituent can also participate in halogen bonding, another important non-covalent interaction. The interplay of these weak forces, including C-H···O and C-H···π bonds, dictates the final three-dimensional architecture of the molecular crystal.
Advanced Spectroscopic Characterization Techniques for 5-bromobenzofuran Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 5-bromobenzofuran derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of hydrogen and carbon atoms, respectively.
In ¹H NMR spectra of this compound derivatives, protons on the aromatic and furan rings typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. sciepub.com The specific chemical shifts and coupling patterns are influenced by the nature and position of substituents. For instance, in the spectrum for (this compound-2-yl)(phenyl)methanone, the aromatic protons appear as a multiplet in the range of δ 7.51-8.08 ppm. The presence of various functional groups, such as methyl or ethyl groups, gives rise to characteristic signals in the upfield region of the spectrum. sciepub.com For example, the methyl protons in 2-((1-(this compound-2-yl)ethylidene)hydrazono)-5-methyl-thiazolidin-4-one appear as a singlet at δ 2.35 ppm. sciepub.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In (this compound-2-yl)(phenyl)methanone, the carbon signals are observed across a wide range, with the carbonyl carbon appearing significantly downfield. The carbon atoms of the benzofuran core have characteristic chemical shifts that are sensitive to substitution patterns. researchgate.net Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are also employed to theoretically predict and help assign the experimental ¹H and ¹³C NMR chemical shifts. nih.gov
Table 1: Selected ¹H NMR Data for this compound Derivatives
Compound Name | Solvent | Key ¹H NMR Chemical Shifts (δ ppm) | Reference |
---|---|---|---|
(this compound-2-yl)(phenyl)methanone | CDCl₃ | 8.08 – 8.01 (m, 2H), 7.86 (d, J = 1.8 Hz, 1H), 7.66 (t, J = 7.4 Hz, 1H), 7.61 – 7.51 (m, 4H), 7.47 (s, 1H) | |
[(E)-methyl2-(1-(this compound-2-yl)ethylidene)hydrazinecarbodithioate] | DMSO-d₆ | 2.40 (s, 3H, CH₃C=N), 2.48 (s, 3H, SCH₃), 7.44-7.92 (m, 4H, Ar-H and CH-furan), 12.52 (s, 1H, NH) | sciepub.com |
[2-((1-(this compound-2-yl)ethylidene)hydrazono)-4-methyl-2,3-dihydro-thiazole] | DMSO-d₆ | 2.16 (s, 3H, CH₃), 2.33 (s, 3H, CH₃), 6.33 (s, 1H, CH-thiazole), 7.18-7.89 (m, 4H, Ar-H and CH-furan), 11.35 (s, 1H, NH) | sciepub.com |
2-(this compound-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | DMSO-d₆ | 3.812 (s, 3H, OCH₃), 6.802 (d, 1H, J=6.8 Hz, ArH), 7.05- 7.18 (m, 4H, H₇ & ArH), 7.665 (dd, 1H, J= 2.4, 6.4, 2.4 Hz, H₆), 8.074 (d, 1H, J=2.4 Hz, H₄), 8.942 (s, 1H, H₃) | researchgate.net |
Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Raman (FT-Raman) techniques, is essential for identifying the functional groups present in this compound derivatives. nih.govresearchgate.net These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.
IR spectroscopy is widely used to confirm the synthesis of new derivatives. sciepub.comsciepub.com For example, the synthesis of thiosemicarbazone derivatives from 2-acetyl-5-bromobenzofuran is confirmed by the appearance of N-H stretching bands (e.g., 3176 cm⁻¹) and the disappearance of the precursor's carbonyl (C=O) band. sciepub.com In other derivatives, characteristic bands for carbonyl groups in esters or amides (around 1702-1722 cm⁻¹), aliphatic C-H stretches (e.g., 2924 cm⁻¹), and C=S groups (e.g., 1274 cm⁻¹) are readily identified. sciepub.com
FT-Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. nih.gov Experimental and theoretical studies on compounds like (5-bromo-benzofuran-3-yl)-acetic acid hydrazide use both FT-IR and FT-Raman spectra to perform detailed vibrational analysis. researchgate.net The assignments of observed vibrational bands are often supported by computational methods like Density Functional Theory (DFT). nih.govresearchgate.net
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
Compound Name | Key IR Frequencies (ν cm⁻¹) | Functional Group Assignment | Reference |
---|---|---|---|
[(E)-methyl2-(1-(this compound-2-yl)ethylidene)hydrazinecarbodithioate] | 3176, 1274 | N-H, C=S | sciepub.com |
[(E)-2-((E)-(1-(this compound-2-yl)ethylidene)hydrazono)-5-methyl-thiazolidin-4-one] | 3255, 1722 | N-H, C=O | sciepub.com |
[2-((1-(this compound-2-yl)ethylidene)hydrazono)-4-methyl-2,3-dihydro-thiazole] | 3184, 2924 | N-H, Aliphatic C-H | sciepub.com |
(this compound-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone | 1675, 1257 | C=O, Furan C-O-C | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. researchgate.netcymitquimica.com It also provides structural information through the analysis of fragmentation patterns.
In the mass spectra of these compounds, the molecular ion peak [M]⁺ is a crucial piece of evidence. Due to the presence of bromine, the molecular ion appears as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. vulcanchem.com This isotopic signature is a definitive indicator of a bromine-containing compound. High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula.
The fragmentation patterns observed in the mass spectra can help to elucidate the structure of the molecule. For example, derivatives of 2-acetyl-5-bromobenzofuran undergo fragmentation that can be correlated with their specific structural features. researchgate.net Electron ionization (EI) at 70 eV is a common method used to generate the mass spectra for these compounds. sciepub.com
Table 3: Molecular Ion Data from Mass Spectrometry for this compound Derivatives
Compound Name | Mass Spectrum (m/z) | Ion Type/Note | Reference |
---|---|---|---|
[(E)-methyl2-(1-(this compound-2-yl)ethylidene)hydrazinecarbodithioate] | 342 (48%) | Molecular Ion | sciepub.com |
[(E)-2-((E)-(1-(this compound-2-yl)ethylidene)hydrazono)-5-methyl-thiazolidin-4-one] | 365 (90%) | Molecular Ion | sciepub.com |
2-(this compound-2-yl)-5-(p-tolyl)-1,3,4-oxadiazole | 342.15 | [M+H]⁺ | researchgate.net |
2-(this compound-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | 371.18 | [M+H]⁺ | researchgate.net |
[7-bromo-2-((1-(this compound-2-yl)ethylidene)hydrazono)-2H-chromeno-[2,3-d]thiazole] | 515 (24%) | Molecular Ion | sciepub.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound derivatives by measuring the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. nih.gov The benzofuran core itself is a chromophore, and its conjugation with other groups significantly influences the absorption wavelengths (λ_max_). vulcanchem.com
The extent of conjugation is a primary factor affecting the absorption spectrum; greater conjugation shifts the absorption to longer wavelengths (a bathochromic or red shift). utoronto.ca The electronic transitions observed are typically π→π* transitions within the conjugated system. researchgate.net Studies on polymers containing the this compound moiety, such as poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate), have investigated their optical properties, including the optical energy gap. researchgate.net For these materials, analysis revealed that the optical energy gap decreased as the content of an organoclay nanofiller increased. researchgate.net Both experimental measurements and theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are used to analyze the UV-Vis spectra and understand the nature of the electronic excitations. nih.govresearchgate.net
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique has been applied to several this compound derivatives to unambiguously confirm their structures, including stereochemistry, and to analyze intermolecular interactions. researchgate.netjcchems.com
For example, the crystal structure of ethyl this compound-2-carboxylate, C₁₁H₉BrO₃, has been determined. nih.gov The study revealed that the molecule is nearly planar, and its crystal packing involves weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov Similarly, the structures of 1-(this compound-2-yl)-2-mesitylethanoneoxime and its O-(2-phenylacetyl)oxime derivative have been elucidated. researchgate.netjcchems.com These analyses provided detailed information on their conformation (Z conformation), crystal system (monoclinic and triclinic, respectively), and the nature of intermolecular forces, such as O-H···N hydrogen bonds that form dimeric arrangements and C-H···O interactions that create one-dimensional chains. researchgate.netjcchems.com Such detailed structural knowledge is invaluable for understanding structure-activity relationships.
Table 4: Crystallographic Data for Selected this compound Derivatives
Compound Name | Formula | Crystal System | Space Group | Key Finding | Reference |
---|---|---|---|---|---|
Ethyl this compound-2-carboxylate | C₁₁H₉BrO₃ | Monoclinic | P2₁/c | Nearly planar molecule with C—H⋯O and π–π stacking interactions. | nih.gov |
1-(this compound-2-yl)-2-mesitylethanoneoxime | C₁₉H₁₈BrNO₂ | Monoclinic | P2₁/c | Forms centrosymmetric dimers via O-H···N hydrogen bonds. | researchgate.netjcchems.com |
1-(this compound-2-yl)-2-mesitylethanone-O-(2-phenylacetyl)oxime | C₂₇H₂₄BrNO₃ | Triclinic | P-1 | Forms 1D infinite chains via C-H···O hydrogen bonds. | researchgate.netjcchems.com |
Applications and Emerging Research Areas of 5-bromobenzofuran in Organic Synthesis
Building Blocks for Complex Organic Molecules
5-Bromobenzofuran serves as a crucial starting material for the synthesis of more complex organic molecules. chemimpex.comlookchem.com The presence of the bromine atom on the benzofuran scaffold provides a reactive site for various chemical transformations, most notably cross-coupling reactions. vulcanchem.com This allows for the strategic introduction of new functional groups and the extension of the molecular framework, leading to the creation of diverse and intricate chemical structures. chemimpex.comvulcanchem.com
One of the most powerful tools utilizing this compound derivatives is the Suzuki-Miyaura coupling reaction. smolecule.com For instance, (this compound-2-yl)boronic acid is frequently employed in these reactions to form carbon-carbon bonds, enabling the synthesis of complex biaryl compounds and other elaborate organic structures. smolecule.com This reactivity makes this compound and its derivatives indispensable in the construction of complex heterocyclic compounds. vulcanchem.com The strategic placement of the bromine atom allows for regioselective modifications, further expanding the structural diversity that can be achieved from this versatile starting material. rsc.org
Synthesis of Fluorescent Probes
The inherent photophysical properties of the benzofuran ring system make this compound and its derivatives attractive candidates for the development of fluorescent probes. smolecule.comresearchgate.net These probes are molecules that emit light upon excitation and are invaluable tools for applications in biological imaging and sensing. smolecule.com
Derivatives of this compound can be incorporated into the design of these probes, with the benzofuran moiety acting as the core fluorophore. smolecule.com Research has shown that modifications to the benzofuran structure can tune the photophysical properties of the resulting molecules. For example, the synthesis of certain benzofuran trimers has led to compounds with notable luminescent properties. researchgate.net The development of novel fluorescent probes remains an active area of research, with the potential for creating highly sensitive and selective sensors for various biological and environmental applications. smolecule.comdntb.gov.uarsc.org
Development of Novel Materials and Polymers
The unique chemical properties of this compound also lend themselves to the field of materials science for the creation of new materials and polymers with tailored functionalities. chemimpex.comsmolecule.com The benzofuran scaffold can be incorporated into larger polymeric structures, imparting specific thermal, optical, or electronic properties to the resulting material. researchgate.netjournalskuwait.org
For example, a methacrylate monomer containing a this compound side group, 2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate (BOEMA), has been synthesized and polymerized. researchgate.net The resulting homopolymer, poly(BOEMA), exhibits a specific glass transition temperature and thermal degradation behavior. researchgate.net Furthermore, the creation of nanocomposites by incorporating organically modified montmorillonite into the poly(BOEMA) matrix has been shown to enhance the thermal stability of the polymer. journalskuwait.orgjournalskuwait.org These studies demonstrate the potential of this compound derivatives in developing advanced materials with improved properties for various technological applications. journalskuwait.org
Precursors for Bioactive Molecules
The benzofuran core is a common motif in a vast number of natural products and medicinally important compounds, exhibiting a wide range of biological activities. rsc.orgacs.org Consequently, this compound serves as a key precursor in the synthesis of numerous bioactive molecules. chemimpex.comsmolecule.com Its derivatives have been investigated for a variety of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. vulcanchem.comsmolecule.comsciepub.com
The ability to functionalize the this compound scaffold through reactions like Suzuki-Miyaura coupling allows for the targeted synthesis of molecules with specific biological functions. smolecule.com For instance, derivatives of (this compound-2-yl)boronic acid have been explored as potential kinase inhibitors for the treatment of cancer and inflammatory diseases, as well as for the development of new antimicrobial agents. smolecule.com Research has also focused on the synthesis of benzofuran-triazole hybrids from this compound, which have shown promising antibacterial and acetylcholinesterase inhibition potential, relevant for treating bacterial infections and Alzheimer's disease, respectively. nih.gov
Bioactive Molecule Target | Precursor Derivative | Potential Application |
Kinase Inhibitors | (this compound-2-yl)boronic acid | Cancer, Inflammatory Diseases |
Antimicrobial Agents | (this compound-2-yl)boronic acid | Infectious Diseases |
Acetylcholinesterase Inhibitors | This compound-triazole hybrids | Alzheimer's Disease |
Antibacterial Agents | This compound-triazole hybrids | Bacterial Infections |
Scaffolds in Pharmaceutical Process Chemistry
In the realm of pharmaceutical process chemistry, this compound and its derivatives are valuable scaffolds for drug development. chemimpex.com The benzofuran framework is considered a "skeleton key" due to its presence in diverse compounds that act on various biological targets. rsc.org This makes it an attractive starting point for the discovery and development of new drugs. rsc.org
The synthesis of complex molecules for pharmaceutical applications often involves multi-step processes where the benzofuran core provides a stable and versatile platform for building molecular complexity. For example, the synthesis of 3-(this compound-3-ylmethyl)-5-(4-methoxyphenyl)-4H- chemimpex.comlookchem.comsmolecule.com-triazole highlights the use of the this compound moiety in constructing molecules with potential pharmacological relevance. researchgate.net The ability to create a library of diverse compounds from a single, readily available starting material like this compound is highly advantageous in the search for new and effective therapeutic agents.
Future Directions and Research Opportunities in 5-bromobenzofuran Chemistry
Exploration of New Synthetic Methodologies (e.g., Electrosynthesis, Flow Chemistry)
The development of novel synthetic routes for 5-bromobenzofuran derivatives is a key area of future research, with a focus on improving efficiency, safety, and environmental sustainability. Emerging techniques like electrosynthesis and flow chemistry offer significant advantages over traditional batch methods.
Electrosynthesis presents a green and efficient alternative for the synthesis of benzofuran derivatives. researchgate.netjbiochemtech.com This method avoids the need for chemical oxidants or catalysts in some cases, proceeding through the electrochemical oxidation of precursors. researchgate.netjbiochemtech.com For instance, the electro-oxidation of N,N,N',N'-tetramethyl-benzene-1,4-diamine in the presence of barbituric acids has been shown to produce benzofuran derivatives in good yields and high purity within an aqueous solution using carbon electrodes. jbiochemtech.com This approach highlights the potential for catalyst-free and solvent-free conditions, minimizing hazardous waste. researchgate.net
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of reactions involving this compound. Research in this area is focused on designing catalysts that can operate under milder conditions, offer higher turnover numbers, and provide precise control over regioselectivity and stereoselectivity.
Recent studies have demonstrated the use of palladium complexes as effective precatalysts in cross-coupling reactions, even in aqueous media, which aligns with the principles of green chemistry. arkat-usa.orgresearchgate.net The efficiency of these catalytic systems can be significantly enhanced through the use of microwave irradiation, which drastically reduces reaction times. arkat-usa.orgresearchgate.net
Furthermore, the development of reusable catalysts is a significant goal. For example, zinc oxide has been identified as a highly efficient, green, and reusable catalyst for certain organic transformations under microwave irradiation. mdpi.com Future work will likely involve the design of novel ligands for metal catalysts to fine-tune their activity and selectivity for specific transformations of the this compound scaffold.
Expanding the Scope of Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, and expanding their scope for this compound is a key research direction. The bromine atom at the 5-position serves as a versatile handle for introducing a wide array of functional groups and building complex molecular architectures. vulcanchem.com
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds, and (this compound-2-yl)boronic acid is a key intermediate for these transformations. Future research will likely focus on expanding the range of coupling partners, including more complex and sterically hindered boronic acids and esters.
The Mizoroki-Heck reaction is another powerful tool for the vinylation of aryl halides. Studies have shown the successful application of this reaction with 2-acetyl-5-bromobenzofuran and various olefins under both thermal and microwave conditions, often in environmentally friendly solvents like water. arkat-usa.orgresearchgate.net Further exploration could involve asymmetric Heck reactions to introduce chirality and the use of a broader range of olefin substrates.
Palladium-catalyzed cross-coupling reactions with atom-economic triarylbismuths have also shown promise for the regio- and chemoselective functionalization of dibromobenzofurans, offering a route to 2,3-diaryl- and 2,3,5-triarylbenzofurans in high yields. beilstein-journals.org Additionally, Sonogashira cross-coupling reactions have been employed in the total synthesis of natural products containing the benzofuran ring system, highlighting the importance of this reaction in complex molecule synthesis. rsc.org
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These in silico methods allow for the rational design and prediction of the properties of novel this compound derivatives before their synthesis, saving significant time and resources.
Molecular docking studies are widely used to predict the binding affinity and interaction of potential drug candidates with biological targets. semanticscholar.orgresearchgate.netasianpubs.org For example, docking simulations have been used to investigate the binding of this compound-containing compounds to targets like DNA gyrase and aspartokinase, which are crucial for the development of new antibacterial agents. semanticscholar.orgasianpubs.org These studies can guide the design of derivatives with improved inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of compounds with their biological activities. researchgate.net By analyzing these relationships, researchers can predict the activity of new, unsynthesized derivatives and prioritize synthetic efforts.
Density Functional Theory (DFT) calculations are employed to understand the electronic structure, spectroscopic properties, and reactivity of molecules. bohrium.comresearchgate.net This information is valuable for predicting reaction outcomes and designing more efficient synthetic routes. Furthermore, computational tools can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new chemical entities, which is a critical step in the drug development process. acs.orgmdpi.com
Investigation of Structure-Activity Relationships in New Chemical Space
A deep understanding of the structure-activity relationship (SAR) is fundamental to the design of potent and selective therapeutic agents. mdpi.comnih.gov For this compound derivatives, SAR studies involve systematically modifying the core structure and evaluating the impact on biological activity.
Key areas of investigation in SAR studies include:
The position and nature of substituents: The introduction of different functional groups at various positions on the benzofuran ring can dramatically influence activity. For instance, SAR studies on benzofuran derivatives have highlighted the importance of substitutions at the C-2 position for cytotoxic activity. mdpi.com
Hybrid molecules: Creating hybrid compounds that combine the this compound scaffold with other pharmacologically active moieties (e.g., piperazine, triazole, oxadiazole) is a promising strategy to develop novel drugs with enhanced efficacy. mdpi.commdpi.com
By systematically exploring the chemical space around the this compound core, researchers can identify key structural features required for specific biological activities, leading to the development of new and improved therapeutic agents. biogecko.co.nznih.gov
Q & A
Q. What are the common laboratory-scale synthetic routes for 5-Bromobenzofuran?
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or Suzuki-Miyaura coupling. For example, microwave-assisted Suzuki coupling of this compound esters with arylboronic acids yields 5-arylbenzofuran derivatives under optimized conditions (e.g., using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in DMF at 120°C) . Another approach involves deprotonative arylation/[1,2]-Wittig rearrangement of pyridylmethyl ethers with this compound, achieving yields up to 75% using LiN(SiMe₃)₂ as a base in CPME solvent .
Q. Which spectroscopic methods are critical for characterizing this compound?
¹H and ¹³C NMR spectroscopy are essential for structural confirmation. For example, ¹H NMR signals for methyl ester protons in 5-arylbenzofuran derivatives appear as singlets around δ 4.0, while substituents like methylphenyl groups resonate at δ 2.42 . Mass spectrometry (MS) is used to confirm molecular ions (e.g., m/z 266 for methyl 5-(4-methylphenyl)benzofuran-2-carboxylate) . Purity analysis via HPLC and elemental analysis is also recommended.
Q. What safety protocols are required for handling this compound?
Researchers must use personal protective equipment (PPE), including gloves and lab coats, and ensure adequate ventilation. In case of exposure, immediate rinsing with water (15+ minutes for eyes) and medical consultation are advised. Avoid inhalation of vapors and contact with skin, as brominated compounds may release toxic gases (e.g., HBr) under decomposition .
Advanced Research Questions
Q. How can yield inconsistencies in palladium-catalyzed reactions involving this compound be resolved?
Contradictions in yields often arise from electronic effects of substituents and reaction optimization. For instance, electron-withdrawing groups on aryl bromides (e.g., 4-Cl, 3-CF₃) improve yields (78–88%) compared to electron-donating groups, which may require longer reaction times or higher catalyst loading . Systematic screening of solvents (e.g., CPME vs. DMF) and bases (e.g., LiN(SiMe₃)₂ vs. Na₂CO₃) is critical to mitigate side reactions and decomposition .
Q. What strategies enhance regioselectivity in this compound functionalization?
Regioselective functionalization can be achieved through directing groups or catalyst design. For example, the use of quinoline-based ligands in Suzuki coupling directs coupling to the C5 position of benzofuran . Additionally, steric hindrance from substituents on the boronic acid partner influences selectivity, as seen in the synthesis of 5-arylbenzofuran-2-carboxylates . Computational modeling (e.g., DFT) may further predict reactive sites .
Q. How do researchers validate the identity of novel this compound derivatives?
Beyond NMR and MS, X-ray crystallography provides unambiguous structural confirmation. For example, studies on benzofuran analogs like 5-Hydroxybenzofuran (5-HBF) used crystallographic data to confirm bond angles and substituent orientations . Cross-referencing with literature-reported melting points and retention factors (e.g., HPLC) ensures consistency .
Methodological Guidance
Q. What statistical tools are recommended for analyzing reaction data?
Multivariate analysis (e.g., ANOVA) helps identify significant variables (e.g., temperature, catalyst loading) in optimization studies. For kinetic studies, nonlinear regression models (e.g., Michaelis-Menten for catalytic efficiency) are applicable. Software like JMP or R is commonly used .
Q. How should contradictory pharmacological data for benzofuran derivatives be addressed?
Systematic meta-analysis of in vitro/in vivo studies is necessary. For instance, discrepancies in receptor binding affinities (e.g., serotonin vs. dopamine receptors) may arise from assay variability (e.g., cell lines, radioligands). Replicating experiments under standardized conditions and reporting confidence intervals improves reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.